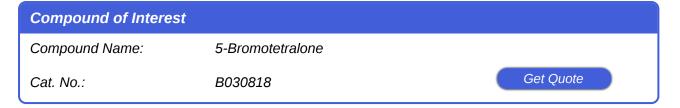


X-ray Crystal Structure of Bromotetralone Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of two bromotetralone derivatives. Due to the limited availability of public crystallographic data for a series of **5-Bromotetralone** derivatives, this guide presents a comparison of two representative brominated tetralone isomers. The information herein is intended to offer insights into the structural characteristics of this class of compounds, which are valuable intermediates in the synthesis of biologically active molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for two bromotetralone derivatives, providing a basis for structural comparison.



Parameter	Derivative 1: (E)-2-(5- bromo-1-hydroxy-3,4- dihydronaphthalen-2(1H)- ylidene)hydrazinecarboxa mide	Derivative 2: 7-bromo-4,4- dimethyl-3,4- dihydronaphthalen-1(2H)- one
Chemical Formula	C11H12BrN3O2	C12H13BrO
Crystal System	Monoclinic	Monoclinic
Space Group	P21/c	P21/n
a (Å)	11.043(2)	7.153(2)
b (Å)	8.859(2)	12.029(4)
c (Å)	12.686(3)	13.064(4)
α (°)	90	90
β (°)	104.99(3)	94.61(3)
y (°)	90	90
Volume (ų)	1198.0(4)	1119.2(6)
Z	4	4
Calculated Density (g/cm³)	1.652	1.500
R-factor (%)	5.3	4.8

Experimental Protocols

The methodologies for the synthesis and single-crystal X-ray diffraction analysis for the two derivatives are outlined below.

Synthesis and Crystallization

Derivative 1: (E)-2-(5-bromo-1-hydroxy-3,4-dihydronaphthalen-2(1H)-ylidene)hydrazinecarboxamide



A solution of 5-bromo-1-hydroxy-3,4-dihydronaphthalen-2(1H)-one in ethanol was treated with semicarbazide hydrochloride and sodium acetate. The mixture was heated under reflux. Upon cooling, the resulting precipitate was collected by filtration and recrystallized from ethanol to yield colorless crystals suitable for X-ray diffraction.

Derivative 2: 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

7-Bromo-4,4-dimethyl-1-tetralone was synthesized through a multi-step procedure starting from a commercially available precursor. The final product was purified by column chromatography. Single crystals suitable for X-ray analysis were obtained by slow evaporation of a solution of the compound in a mixture of hexane and ethyl acetate.

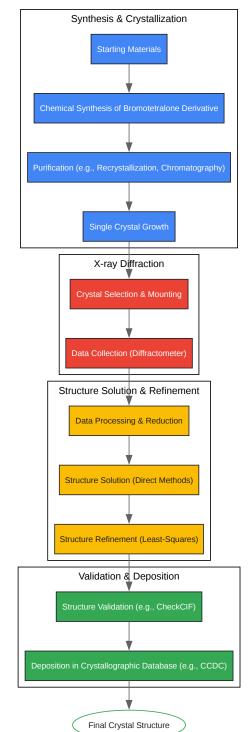
Single-Crystal X-ray Diffraction

For both derivatives, a single crystal of suitable dimensions was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a graphite-monochromated Mo K α radiation source (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Workflow and Logic

The general workflow for the determination of the X-ray crystal structure of bromotetralone derivatives, from synthesis to data analysis and final structure validation, is depicted in the following diagram.





General Workflow for X-ray Crystal Structure Determination of Bromotetralone Derivatives

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Caption: From Synthesis to Structure: A schematic overview of the process.







This guide highlights the key structural parameters and experimental procedures for two bromotetralone derivatives. While a broader comparative analysis is currently limited by the availability of public data, the presented information provides a foundational understanding for researchers in the field. As more crystal structures of **5-Bromotetralone** and its analogs become available, a more comprehensive comparison will be possible, further elucidating the structure-property relationships within this important class of chemical compounds.

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